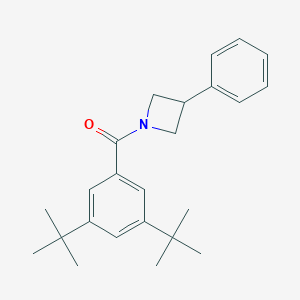![molecular formula C13H11N3OS B286646 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286646.png)
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone, also known as BTE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTE is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It was first synthesized by researchers in the field of medicinal chemistry and has since been extensively studied for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone is not fully understood. However, studies have shown that 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone inhibits the activity of various enzymes that are involved in cell proliferation and survival. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle progression. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in cell survival.
Biochemical and Physiological Effects:
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been shown to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species (ROS) and increasing the levels of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in lab experiments include its high purity and stability. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone is also easy to synthesize, making it a readily available compound for research purposes. However, the limitations of using 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone. One area of research could focus on the development of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research could focus on the mechanism of action of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone and its potential therapeutic applications in various diseases. Additionally, research could be conducted to investigate the potential use of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone involves the reaction of 2-aminobenzothiazole with 4-methyl-1H-pyrazol-5-ol in the presence of an oxidizing agent. The reaction yields 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone as the final product. The synthesis of 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been optimized by researchers to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to have potential therapeutic properties. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 1-[1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been studied for its potential neuroprotective properties, as it has been shown to protect neurons from oxidative stress-induced damage.
Propiedades
Fórmula molecular |
C13H11N3OS |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
1-[1-(1,3-benzothiazol-2-yl)-5-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H11N3OS/c1-8-10(9(2)17)7-14-16(8)13-15-11-5-3-4-6-12(11)18-13/h3-7H,1-2H3 |
Clave InChI |
XRSVHAGRBSREPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3S2)C(=O)C |
SMILES canónico |
CC1=C(C=NN1C2=NC3=CC=CC=C3S2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-ditert-butyl-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286563.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)





![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![3-fluoro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286581.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286583.png)
![3-fluoro-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide](/img/structure/B286584.png)
